molecular formula C26H25NO6S2 B6308545 Fmoc-L-Cys(S-DMP)-OH CAS No. 1403834-73-0

Fmoc-L-Cys(S-DMP)-OH

Cat. No.: B6308545
CAS No.: 1403834-73-0
M. Wt: 511.6 g/mol
InChI Key: DZTHFLRLDQLVNK-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-L-Cys(S-DMP)-OH is a protected derivative of the proteinogenic amino acid L-Cysteine, designed for use in Fmoc-based solid-phase peptide synthesis (SPPS). This building block features an acid-labile S-(2,6-dimethoxyphenyl)thio (S-DMP) group protecting the thiol side chain. Protecting the reactive cysteine thiol is critical during synthesis to prevent unwanted side reactions such as oxidation or alkylation, and is indispensable for the regioselective formation of disulfide bonds in complex peptides . The primary research value of this compound lies in its application to suppress racemization (the loss of chiral integrity) during the coupling step. The incorporation of cysteine derivatives during SPPS, especially when using potent coupling reagents like phosphonium or uronium salts, is known to be accompanied by considerable racemization. Racemization complicates the purification of the target peptide and can lead to diastereomeric impurities that are difficult to separate, particularly in longer peptide chains . The S-DMP group belongs to a class of acid-labile protecting groups that have been demonstrated to suppress racemization to acceptable levels (<1.0%) even under standard, efficient SPPS protocols that use reagents like HCTU with DIEA in DMF . This makes it a valuable tool for the synthesis of cysteine-rich peptides and for applications like native chemical ligation, where stereochemical purity is paramount. Applications: • Building block for Fmoc-SPPS of peptides containing cysteine. • Synthesis of complex, disulfide-rich peptides requiring orthogonal protection strategies. • Peptide synthesis where minimal racemization at the cysteine residue is critical. Please Note: This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(2R)-3-[(2,6-dimethoxyphenyl)disulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO6S2/c1-31-22-12-7-13-23(32-2)24(22)35-34-15-21(25(28)29)27-26(30)33-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-13,20-21H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTHFLRLDQLVNK-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)SSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC=C1)OC)SSC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Synthesis and Activation Protocols

The preparation of this compound involves a multi-step process beginning with the protection of L-cysteine’s sulfhydryl group. The 4,4′-dimethoxydiphenylmethyl (DMP) group is introduced via nucleophilic substitution under anhydrous conditions, followed by Fmoc protection of the α-amino group. Critical to this synthesis is the use of tert-butyl dimethyl silyl (TBS) intermediates to prevent unwanted side reactions during the protection steps.

Activation of this compound for SPPS typically employs phosphonium or uronium-based reagents. A standardized protocol involves a 1-minute preactivation step with hexafluorophosphate benzotriazole tetramethyl uranium (HCTU) and 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt) in the presence of N,N-diisopropylethylamine (DIEA) as the base. This combination achieves a coupling efficiency of >99% within 30 minutes in dimethylformamide (DMF) at 0.2 M concentration.

Racemization Suppression Mechanisms

Racemization during cysteine incorporation occurs primarily through base-induced enolization of the activated ester intermediate. The steric bulk and electron-donating methoxy groups of the S-DMP moiety stabilize the thiolate intermediate, reducing the propensity for carbanion formation. Comparative studies show that S-DMP reduces racemization by 85% compared to the traditional trityl (Trt) group under identical coupling conditions.

Performance Evaluation in SPPS

Conventional vs. Microwave-Assisted Synthesis

The S-DMP group exhibits remarkable stability across diverse synthesis platforms. In conventional SPPS using HCTU/6-Cl-HOBt/DIEA, racemization rates for Cys(S-DMP) remain below 1.2%, contrasting sharply with 8.0% for Cys(Trt) (Table 1). Microwave-assisted synthesis at 50°C and 80°C demonstrates the group’s thermal resilience, with racemization increasing only to 3.0% and 4.5%, respectively, while Cys(Trt) degrades to 10.9% and 26.6% under the same conditions.

Table 1. Racemization Rates of Cys Protecting Groups Under Different SPPS Conditions

Protecting GroupConventional SPPS (%)MW 50°C (%)MW 80°C (%)
Trt8.010.926.6
DMP1.23.04.5
MBom0.40.81.3

Base and Solvent Compatibility

The choice of base significantly impacts racemization. While DIEA remains the standard, weaker bases like 2,4,6-trimethylpyridine (TMP) further reduce racemization to 0.6% for S-DMP, albeit at the cost of coupling efficiency (Table 2). Solvent systems also play a role: DCM/DMF (1:1) mixtures decrease racemization by 30% compared to pure DMF, likely due to reduced base strength in the less polar environment.

Table 2. Effect of Base and Solvent on Cys(S-DMP) Incorporation

BaseSolvent SystemRacemization (%)Coupling Efficiency (%)
DIEADMF1.299.5
TMPDCM/DMF (1:1)0.697.8
DBUDMF2.198.9

Comparative Analysis with Alternative Protecting Groups

S-DMP vs. S-Trt and S-Thp

The tetrahydropyranyl (Thp) group, while showing lower racemization (0.74%) than Trt (3.3%), suffers from limited acid stability, requiring prolonged TFA exposure for cleavage. S-DMP strikes an optimal balance with TFA-lability (95% cleavage in 1 hour) and racemization resistance. In direct comparisons, S-DMP demonstrates 6.8-fold lower racemization than Thp during HCTU-mediated couplings.

Orthogonal Protection Strategies

S-DMP’s stability in dilute TFA (1-3%) enables novel orthogonal protection schemes. When paired with S-Mmt groups, sequential deprotection allows on-resin disulfide formation. This strategy facilitates the synthesis of complex cyclic peptides with multiple disulfide bridges, as demonstrated in the regioselective synthesis of α-conotoxin analogs.

Industrial and Research Applications

Large-Scale Peptide Production

Pharmaceutical manufacturers have adopted S-DMP protection for cysteine-rich therapeutics like ziconotide. Batch records show a 22% increase in yield compared to Trt-based syntheses, attributed to reduced purification needs for diastereomeric byproducts.

Challenging Sequence Contexts

In model peptides containing adjacent proline and cysteine residues (e.g., H-Gly-Cys-Pro-NH2), S-DMP reduces diketopiperazine formation by 40% compared to Trt, likely due to decreased steric hindrance during cyclization.

Limitations and Optimization Strategies

Microwave Synthesis Challenges

While S-DMP outperforms Trt in microwave SPPS, racemization above 4% at 80°C necessitates protocol adjustments. Empirical studies suggest reducing microwave power to 20W and incorporating cooling cycles between coupling steps mitigates thermal degradation.

Cleavage Optimization

Standard TFA/TIS/H2O (95:2.5:2.5) cleaves S-DMP efficiently, but residual protecting group fragments (<0.5%) may persist in hydrophobic peptides. Adding 2% triethylsilane as a scavenger reduces these byproducts to undetectable levels without compromising disulfide integrity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiol group of cysteine can undergo oxidation to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups.

    Substitution: The protected thiol group can undergo substitution reactions to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in aqueous or organic solvents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffers.

    Substitution: Alkyl halides or acyl chlorides in the presence of base catalysts.

Major Products Formed:

    Oxidation: Disulfide-linked peptides.

    Reduction: Free thiol-containing peptides.

    Substitution: Functionalized cysteine derivatives.

Scientific Research Applications

Chemistry: Fmoc-L-Cys(S-DMP)-OH is widely used in the synthesis of complex peptides and proteins, particularly those containing multiple cysteine residues. The protection of the thiol group allows for selective deprotection and subsequent formation of disulfide bonds.

Biology: In biological research, this compound is used to study protein folding and stability, as well as to investigate the role of cysteine residues in enzymatic activity and protein-protein interactions.

Medicine: The compound is used in the development of peptide-based therapeutics, including enzyme inhibitors and antimicrobial peptides. The protection of the thiol group is crucial for maintaining the stability and activity of these therapeutic peptides.

Industry: In the pharmaceutical and biotechnology industries, this compound is used in the large-scale synthesis of peptide drugs and diagnostic agents. The compound’s stability and ease of handling make it a valuable tool in industrial peptide synthesis.

Mechanism of Action

The primary mechanism of action of Fmoc-L-Cys(S-DMP)-OH involves the protection of the thiol group of cysteine, preventing unwanted side reactions during peptide synthesis. The dimethylpropanesulfonyl group provides steric hindrance and electronic stabilization, ensuring the thiol group remains protected until it is selectively deprotected under specific conditions. The Fmoc group protects the amino group, allowing for sequential peptide bond formation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Fmoc-L-Cys(S-DMP)-OH with structurally related cysteine derivatives based on the provided evidence:

Table 1: Key Properties of Fmoc-L-Cys Derivatives

Compound Protecting Group Deprotection Conditions Key Applications Racemization Risk Evidence Sources
Fmoc-L-Cys(Trt)-OH Trityl (Trt) 92% TFA (with scavengers) General SPPS; acid-stable intermediates Low (with DIC/Cl-HOBt) [1, 2, 12, 19]
Fmoc-L-Cys(Acm)-OH Acetamidomethyl Iodine, oxidative conditions Disulfide bond formation Moderate [4, 6, 7, 13]
Fmoc-L-Cys(Mmt)-OH 4-Methoxytrityl 1.1% TFA in DCM/TES Orthogonal protection with Trt Low [3]
Fmoc-L-Cys(Phacm)-OH Phenylacetamidomethyl Oxidative cleavage (similar to Acm) Liver-stage antimalarial peptides Not reported [10]
Fmoc-L-Cys(StBu)-OH tert-Butylthio Reducing agents (TCEP, DTT) Thiol protection in reducing environments Low [18]
Fmoc-Cys(Dpm)-OH Diphenylmethyl Strong acids (e.g., concentrated TFA) Stable intermediates in harsh conditions High (due to steric hindrance) [16]

Detailed Analysis

Fmoc-L-Cys(Trt)-OH

  • Deprotection : Cleaved using trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) .
  • Advantages : High acid stability during SPPS; minimal racemization when coupled with DIC/Cl-HOBt .
  • Limitations : Requires harsh acidic conditions, incompatible with acid-sensitive peptides.

Fmoc-L-Cys(Acm)-OH

  • Deprotection : Removed via iodine oxidation, enabling disulfide bond formation post-synthesis .
  • Applications : Critical for cyclopeptides targeting malaria and prion protein fibrillization studies .
  • Challenges : Risk of overoxidation if conditions are poorly optimized.

Fmoc-L-Cys(Mmt)-OH

  • Deprotection : Cleaved under mild acidic conditions (1.1% TFA), ideal for orthogonal protection strategies .
  • Use Case : Synthesized benzothiazolyl peptides via simultaneous resin cleavage and deprotection .

Fmoc-L-Cys(Phacm)-OH

  • Role : Used in antipathogenic cyclopeptides, leveraging phenylacetamidomethyl for enhanced stability .

Fmoc-L-Cys(StBu)-OH

  • Deprotection : Thiol group liberated under reducing conditions, ideal for cell culture-compatible syntheses .

Fmoc-Cys(Dpm)-OH

  • Properties : Low solubility and high steric hindrance limit its use to niche applications requiring extreme stability .

Racemization and Coupling Efficiency

  • Minimizing Racemization : DIC/Cl-HOBt activation for Fmoc-L-Cys(Trt)-OH reduces racemization to <5% . Base-free coupling (e.g., DIC alone) further suppresses epimerization .
  • High-Risk Groups : Bulky groups like Dpm increase steric hindrance, raising racemization risks during coupling .

Q & A

Basic: What synthetic strategies are recommended for introducing the S-DMP protecting group in Fmoc-L-Cys(S-DMP)-OH?

The S-DMP (dimethylphosphate or analogous) group is typically introduced during SPPS using preactivated derivatives or orthogonal protection schemes. For example, preactivation of cysteine residues with Pfp esters (e.g., Fmoc-L-Cys(Trt)-OPfp) minimizes racemization during coupling . Alternatively, selective deprotection of S-DMP can be achieved using mild acidic or reductive conditions, similar to Trt or Acm group removal in cysteine derivatives .

Basic: How does the S-DMP group influence solubility and handling in solid-phase peptide synthesis (SPPS)?

The S-DMP group’s hydrophobicity may reduce solubility in polar solvents like DMF, necessitating optimized solvent mixtures (e.g., DCM/DMF blends) or elevated temperatures during coupling . For purification, reverse-phase HPLC with acetonitrile/water gradients is recommended to resolve hydrophobic byproducts .

Basic: What are standard protocols for resin cleavage and global deprotection of peptides containing this compound?

Cleavage typically uses trifluoroacetic acid (TFA)-based cocktails (e.g., 92% TFA, 3% H₂O, 5% scavengers like triisopropylsilane) to remove side-chain protections while retaining acid-labile groups. Post-cleavage, lyophilization and HPLC purification ensure high peptide purity .

Advanced: How can racemization during this compound coupling be minimized in SPPS?

Racemization is mitigated using:

  • Low-base conditions : DIC/Cl-HOBt activation instead of HATU/DIPEA .
  • Preactivated esters : Pfp or HOBt esters reduce coupling time and base exposure .
  • Monitoring : Circular dichroism (CD) or Marfey’s analysis verifies stereochemical integrity post-synthesis .

Advanced: What orthogonal protection strategies enable selective S-DMP deprotection in multi-cysteine peptides?

Orthogonal schemes combine S-DMP with acid-labile (Trt) or reductively cleavable (Acm) groups. For example:

  • Trt removal : 1% TFA in DCM, leaving S-DMP intact .
  • Acm removal : I₂ in MeOH/H₂O, followed by S-DMP deprotection under tailored conditions .

Advanced: How does the S-DMP group affect peptide folding and disulfide bridge formation?

The steric bulk of S-DMP may slow disulfide formation. Strategies include:

  • Oxidative folding : Use glutathione redox buffers at pH 8.0 to promote correct pairing .
  • Stepwise deprotection : Remove S-DMP post-folding to avoid interference .

Advanced: What analytical techniques are critical for characterizing this compound and its peptide conjugates?

  • Purity : HPLC with UV/Vis detection (214 nm for peptide bonds) .
  • Identity : High-resolution mass spectrometry (HRMS) and NMR (¹H/¹³C) for structural confirmation .
  • Impurity profiling : LC-MS/MS identifies side products like truncated sequences or oxidized species .

Advanced: How can researchers optimize the integration of S-DMP-modified cysteine into lipidated or membrane-associated peptides?

The S-DMP group’s hydrophobicity mimics lipid anchors, enhancing membrane interaction. For example:

  • Liposome binding assays : Use surface plasmon resonance (SPR) to quantify partitioning .
  • Cellular uptake studies : Fluorescently tagged S-DMP peptides tracked via confocal microscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.